Cas no 866157-52-0 (N-(butan-2-yl)-4-methyl-2,6-dinitroaniline)

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 化学的及び物理的性質
名前と識別子
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- N-(butan-2-yl)-4-methyl-2,6-dinitroaniline
- Benzenamine, 4-methyl-N-(1-methylpropyl)-2,6-dinitro-
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- インチ: 1S/C11H15N3O4/c1-4-8(3)12-11-9(13(15)16)5-7(2)6-10(11)14(17)18/h5-6,8,12H,4H2,1-3H3
- InChIKey: FRTZHUYOLKQDSU-UHFFFAOYSA-N
- ほほえんだ: C1(NC(C)CC)=C([N+]([O-])=O)C=C(C)C=C1[N+]([O-])=O
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI79902-10mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI79902-5mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI79902-1mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-10mg |
N-(sec-butyl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | 98% | 10mg |
¥809.00 | 2024-04-27 | |
A2B Chem LLC | AI79902-500mg |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-1mg |
N-(sec-butyl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | 98% | 1mg |
¥509.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-5mg |
N-(sec-butyl)-4-methyl-2,6-dinitroaniline |
866157-52-0 | 98% | 5mg |
¥672.00 | 2024-04-27 |
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
N-(butan-2-yl)-4-methyl-2,6-dinitroanilineに関する追加情報
Professional Introduction to N-(butan-2-yl)-4-methyl-2,6-dinitroaniline (CAS No. 866157-52-0)
N-(butan-2-yl)-4-methyl-2,6-dinitroaniline, a compound with the chemical identifier CAS No. 866157-52-0, represents a significant area of interest in the field of pharmaceutical and chemical research. This compound, characterized by its specific molecular structure, has garnered attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including nitro and alkyl substituents, makes it a versatile candidate for further exploration in synthetic chemistry and medicinal chemistry.
The molecular structure of N-(butan-2-yl)-4-methyl-2,6-dinitroaniline consists of a benzene ring substituted with two nitro groups at the 2 and 6 positions, and an N-butyl group attached to the nitrogen atom of the aniline moiety. Additionally, a methyl group is present at the 4-position of the benzene ring. This arrangement contributes to its unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic compounds. The nitro group is known for its ability to participate in various chemical reactions, including reduction to amino groups, which can be further functionalized. This property is particularly useful in drug development, where the conversion of reactive intermediates into active pharmaceutical ingredients (APIs) is crucial.
One of the most compelling aspects of N-(butan-2-yl)-4-methyl-2,6-dinitroaniline is its potential role in the synthesis of bioactive molecules. Researchers have been investigating its use as a precursor in the development of novel therapeutic agents. For instance, derivatives of this compound have shown promise in the treatment of inflammatory diseases and infectious disorders. The ability to modify its structure allows chemists to fine-tune its biological activity, making it a valuable tool in drug discovery.
The synthesis of N-(butan-2-yl)-4-methyl-2,6-dinitroaniline involves several key steps that highlight the compound's complexity and reactivity. The process typically begins with the nitration of aniline derivatives, followed by selective alkylation and further functionalization. Each step requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
Recent studies have also explored the environmental impact of nitroaromatic compounds. While these compounds are valuable in pharmaceutical applications, their disposal and environmental persistence must be carefully managed. Researchers are developing greener synthetic routes that minimize waste and reduce environmental footprint. This includes the use of catalytic methods and solvent-free reactions to improve sustainability.
The role of computational chemistry in understanding the properties of N-(butan-2-yl)-4-methyl-2,6-dinitroaniline cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will behave under different conditions, providing insights into its reactivity and potential applications. These computational studies are often complemented by experimental validation, ensuring a comprehensive understanding of its chemical behavior.
In conclusion, N-(butan-2-yl)-4-methyl-2,6-dinitroaniline (CAS No. 866157-52-0) is a compound with significant potential in pharmaceutical research and development. Its unique molecular structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing therapeutic strategies across various medical fields.
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